molecular formula C16H16N2O2 B7499565 (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone

(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B7499565
M. Wt: 268.31 g/mol
InChI Key: RXQWKPRTGYNFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as PPYM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPYM is a pyrrolidinylmethyl derivative of 2-phenoxypyridine, which has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been found to block the activity of certain receptors, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of bacteria and fungi. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is its broad-spectrum activity against various diseases. This compound has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain applications.

Future Directions

There are several future directions for the study of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of this compound on other diseases, such as viral infections and autoimmune disorders. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through several methods, including the reaction of 2-phenoxypyridine with pyrrolidine and formaldehyde under acidic conditions. The reaction yields this compound in high purity and yield.

Scientific Research Applications

(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anticancer, antibacterial, and antifungal properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

(2-phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-11-4-5-12-18)14-9-6-10-17-15(14)20-13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQWKPRTGYNFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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